N-[3-(Trifluoromethyl)phenyl]phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide is a compound that belongs to the class of phosphoric triamidesThe presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable substance for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide typically involves the reaction of 3-(trifluoromethyl)aniline with phosphoric triamide precursors under controlled conditions. One common method includes the use of a reflux condenser and a magnetic stirring bar in a flame-dried capped round-bottom flask. The reaction is carried out in the presence of triethylamine and anhydrous toluene as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphoric triamide derivatives, while substitution reactions can produce a variety of substituted phenyl phosphoric triamides .
Scientific Research Applications
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide involves its ability to form strong hydrogen bonds with electron-rich substances such as anions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. The molecular targets and pathways involved include hydrogen bonding interactions with anions and other electron-rich species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(Trifluoromethyl)phenyl]phosphoric triamide include other phosphoric triamides with different substituents on the phenyl ring, such as:
- N,N’,N’'-tris[3,5-bis(trifluoromethyl)phenyl]phosphoric triamide
- Phosphoric triamides with alkyl substituents
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high-performance materials and reagents .
Properties
CAS No. |
77055-83-5 |
---|---|
Molecular Formula |
C7H9F3N3OP |
Molecular Weight |
239.13 g/mol |
IUPAC Name |
N-diaminophosphoryl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H9F3N3OP/c8-7(9,10)5-2-1-3-6(4-5)13-15(11,12)14/h1-4H,(H5,11,12,13,14) |
InChI Key |
ZKVJHXYEVLGYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NP(=O)(N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.